![molecular formula C16H9ClN4O2 B2550985 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide CAS No. 752214-64-5](/img/structure/B2550985.png)
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the attached 4-chlorophenyl and 4-cyanobenzamide groups. These groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring, the chlorophenyl group, and the cyanobenzamide group would likely contribute to its polarity, solubility, and reactivity .Scientific Research Applications
Antiviral Activity
The compound has been synthesized and tested for its antiviral activity . The bioassay tests showed that certain derivatives of this compound possessed anti-tobacco mosaic virus activity . This suggests that it could be used in the development of new antiviral drugs.
Antitubercular Activity
“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide” has shown promising results in the treatment of tuberculosis . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . These 1,3,5-Oxadiazole derivatives are candidates for the development of novel antitubercular agents .
Synthesis of New Derivatives
The compound serves as a key intermediate in the synthesis of new derivatives . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized .
Antifungal Activity
Sulfonamide derivatives, which this compound is a part of, have been reported to possess antifungal properties . This suggests potential applications in the development of new antifungal agents.
Herbicidal Properties
Sulfonamide derivatives have also been reported to possess herbicidal properties . This indicates that the compound could be used in the development of new herbicides.
Anticonvulsant Properties
Certain 1,3,4-thiadiazoles, which this compound is a part of, have displayed anticonvulsant properties . This suggests potential applications in the development of new anticonvulsant drugs.
Mechanism of Action
Target of Action
It is known that similar compounds have been tested against various cell lines of mycobacterium tuberculosis .
Mode of Action
The mode of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions.
Future Directions
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O2/c17-13-7-5-12(6-8-13)15-20-21-16(23-15)19-14(22)11-3-1-10(9-18)2-4-11/h1-8H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSBALWUXLJTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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